molecular formula C9H18N2 B2945056 1-Methyl-3-pyrrolidin-3-ylpyrrolidine CAS No. 1339075-94-3

1-Methyl-3-pyrrolidin-3-ylpyrrolidine

Cat. No.: B2945056
CAS No.: 1339075-94-3
M. Wt: 154.257
InChI Key: DSUFNSWJRNGCNB-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research . It features a pyrrolidine ring system, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in the development of bioactive molecules . The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space and can contribute positively to the stereochemistry and solubility of potential drug candidates . This specific derivative, with its dual pyrrolidine motifs, serves as a versatile building block or intermediate for researchers. The pyrrolidine scaffold is prominently featured in compounds investigated for a wide range of therapeutic areas, including as anticancer and antibacterial agents, treatments for central nervous system diseases, antidiabetics, and anti-inflammatory agents . The nature and position of substituents on the pyrrolidine ring are critical factors influencing the biological activity and selectivity of the resulting molecules . As such, 1-Methyl-3-pyrrolidin-3-ylpyrrolidine provides a key structural template for designing novel compounds and conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUFNSWJRNGCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339075-94-3
Record name 1-methyl-3-(pyrrolidin-3-yl)pyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine typically involves a multi-step process. One common method includes the ring-closing reaction of specific precursors followed by reduction. For instance, a reaction between malic acid and methylamine in the presence of a solvent like toluene or xylene can yield an intermediate compound, which is then reduced to form 1-Methyl-3-pyrrolidin-3-ylpyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

1-Methyl-3-pyrrolidin-3-ylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-Methyl-3-pyrrolidinol and related pyrrolidine-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
1-Methyl-3-pyrrolidinol (racemic) C₅H₁₁NO 101.15 99445-21-3 -OH (C3), -CH₃ (N1) High polarity; chiral resolution required
(R)-1-Methylpyrrolidin-3-ol C₅H₁₁NO 101.15 643504 (PubChem) -OH (C3), -CH₃ (N1), R-configuration Used in enantioselective catalysis
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride C₇H₁₆N₂·2HCl 200.92 N/A -NH₂ (C3), -CH(CH₃)₂ (N1) High water solubility (salt form); bioactive amine
Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate C₈H₁₃NO₃ 171.20 N/A -COOCH₃ (C3), -CH₃ (N1), -C=O (C2) Ester functionality; precursor for prodrugs

Stereochemical Considerations

The (R)- and (S)-enantiomers of 1-Methyl-3-pyrrolidinol exhibit divergent behaviors in asymmetric synthesis. For instance, the (S)-enantiomer is preferred in synthesizing β-adrenergic receptor agonists due to its optimal spatial arrangement for target binding .

Biological Activity

1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a compound of interest due to its structural characteristics and potential biological activities. As a derivative of pyrrolidine, it features dual pyrrolidine rings, which may influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions:
The compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can modulate several biochemical pathways, including anti-inflammatory, analgesic, antibacterial, and antitumor activities.

Biochemical Pathways:
The specific pathways affected by 1-Methyl-3-pyrrolidin-3-ylpyrrolidine depend on its target. For instance, if it inhibits an enzyme involved in inflammation, it may lead to reduced inflammatory responses. Research indicates that pyrrolidine derivatives can influence metabolic pathways and enzyme activities critical for cellular functions.

Pharmacokinetics

The pharmacokinetic profile of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine suggests good absorption and distribution due to its lipophilic nature. The ADME (Absorption, Distribution, Metabolism, Excretion) properties are influenced by the compound's chemical structure, which affects its bioavailability and half-life in biological systems.

Antitumor Activity

A study involving pyrrolidine derivatives demonstrated significant antitumor effects in various cancer models. The research highlighted the ability of these compounds to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives showed enhanced potency against resistant cancer cell lines .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrrolidine derivatives, including 1-Methyl-3-pyrrolidin-3-ylpyrrolidine. Results indicated that these compounds exhibited effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Research Applications

1-Methyl-3-pyrrolidin-3-ylpyrrolidine serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications extend to biological studies involving enzyme interactions and metabolic pathways, as well as industrial uses in producing specialty chemicals.

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
PyrrolidineSimple five-membered ringBasic structure for many derivatives
PyrrolizineFused bicyclic structureContains a pyrrolidine ring
Pyrrolidine-2-oneLactam derivativeContains a carbonyl group
1-Methyl-3-pyrrolidin-3-ylpyrrolidine Dual pyrrolidine ringsUnique methyl substitution affecting reactivity

Q & A

Basic Question: What are the common synthetic routes for 1-Methyl-3-pyrrolidin-3-ylpyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example:

  • Reductive Amination: Reacting pyrrolidin-3-one with methylamine under hydrogenation conditions (H₂/Pd-C) .
  • Alkylation: Using methyl iodide with a pyrrolidine scaffold bearing a leaving group (e.g., bromide) in a polar aprotic solvent (DMF or THF) at 60–80°C .

Key Variables:

  • Temperature: Higher temperatures (>80°C) may lead to side reactions (e.g., over-alkylation).
  • Catalyst Loading: Pd-C at 5–10 wt% optimizes hydrogenation efficiency .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from byproducts like N-methylpyrrolidine .

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